AS2444697

Descripción

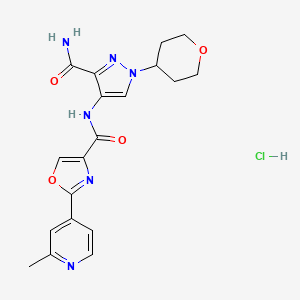

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4.ClH/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13;/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNHLIIFEDYNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of AS2444697

An In-depth Technical Guide to the Mechanism of Action of AS2444697

Introduction

This compound is a potent and selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] As a critical component of the innate immune system, IRAK4 is a serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of these pathways is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] this compound exerts its therapeutic effects by targeting the kinase activity of IRAK4, thereby blocking the downstream inflammatory signaling and subsequent production of pro-inflammatory mediators.[2][5] This document provides a comprehensive overview of the mechanism of action, pharmacological profile, and key experimental data related to this compound.

Core Mechanism of Action: Inhibition of IRAK4 Signaling

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the IRAK4 kinase domain. This prevents the autophosphorylation of IRAK4 and its subsequent phosphorylation and activation of other downstream substrates, most notably IRAK1.[6]

The IL-1R/TLR Signaling Pathway

The IL-1R/TLR signaling pathway is a cornerstone of the innate immune response, activated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), such as lipopolysaccharide (LPS), or by pro-inflammatory cytokines like IL-1β. The sequence of events is as follows:

-

Ligand Binding and Receptor Dimerization : The binding of a ligand (e.g., IL-1β) to its receptor (IL-1R) induces a conformational change that recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[3]

-

Myddosome Formation : MyD88, possessing a death domain, recruits IRAK4, which in turn recruits IRAK1 and/or IRAK2. This multi-protein complex is known as the Myddosome.[6][7]

-

IRAK4-Mediated Activation : Within the Myddosome, IRAK4, the most upstream kinase in the cascade, phosphorylates and activates IRAK1.[6] This step is the critical control point targeted by this compound.

-

Downstream Signal Propagation : Activated IRAK1 dissociates from the Myddosome and interacts with TNF Receptor-Associated Factor 6 (TRAF6), leading to the activation of downstream kinase cascades, including the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs).

-

Transcription Factor Activation : These cascades culminate in the activation of key transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

-

Pro-inflammatory Gene Expression : Activated NF-κB and AP-1 translocate to the nucleus and drive the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and chemokines (MCP-1).[2][8]

By inhibiting IRAK4, this compound effectively halts this entire cascade at an early, critical juncture, preventing the downstream signaling that leads to the inflammatory response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor this compound through anti-inflammatory action in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 5. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

Introduction to IRAK4 and its Role in Signaling

An In-depth Technical Guide to the Binding Affinity and Kinetics of AS2444697 with IRAK4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of this compound, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental pathways to support further research and development efforts in targeting IRAK4-mediated signaling.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response. It functions as a central signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, a signaling cascade is initiated that is pivotal for the production of pro-inflammatory cytokines. The kinase activity of IRAK4 is essential for its function in these pathways. Dysregulation of IRAK4 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.

This compound: A Selective IRAK4 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for IRAK4. Its ability to suppress inflammatory responses has been noted in preclinical models, highlighting its potential as a therapeutic agent for chronic inflammatory conditions.

Quantitative Binding and Inhibition Data

The inhibitory potency of this compound against IRAK4 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | Parameter | Value | Selectivity | Reference |

| This compound | IRAK4 | IC50 | 21 nM | 30-fold vs. IRAK1 |

Note: While the IC50 value is a widely accepted measure of inhibitor potency, it is important to distinguish it from the dissociation constant (Kd), which is a direct measure of binding affinity. To date, specific binding kinetics data, including the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd) for this compound binding to IRAK4, have not been publicly reported in the reviewed literature.

IRAK4 Signaling Pathway

The activation of IRAK4 is a critical step in the TLR/IL-1R signaling cascade. The following diagram illustrates the canonical pathway leading to the activation of downstream transcription factors and the subsequent inflammatory response.

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Experimental Protocols for Determining IRAK4 Inhibition

While the specific protocol used to determine the IC50 of this compound is not publicly detailed, several robust and widely accepted in vitro kinase assay formats are commonly employed to assess the potency of IRAK4 inhibitors. These assays typically involve recombinant IRAK4 enzyme, a substrate, and ATP. The inhibitor's effect is measured by quantifying the reduction in substrate phosphorylation.

Homogeneous Time-Resolved Fluorescence (HTRF) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay format is a popular choice for high-throughput screening and inhibitor profiling due to its sensitivity and homogeneous nature.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by IRAK4. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the binding of both antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of IRAK4 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

General Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant human IRAK4 enzyme, biotinylated peptide substrate, ATP, and a serial dilution of the test compound (e.g., this compound).

-

Kinase Reaction:

-

Add the IRAK4 enzyme to the wells of a microplate.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a detection mixture containing the europium-labeled anti-phospho-antibody and the streptavidin-conjugated acceptor.

-

Incubate for a specified time to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the ratio of the acceptor to donor signals and plot the results against the inhibitor concentration to determine the IC50 value.

Caption: General workflow for an HTRF/TR-FRET based IRAK4 kinase assay.

This compound's Mechanism of Action

This compound acts as an ATP-competitive inhibitor of IRAK4. This means it binds to the ATP-binding pocket of the kinase domain, preventing the natural substrate, ATP, from binding. This blockage of ATP binding inhibits the phosphotransferase activity of IRAK4, thereby halting the downstream signaling cascade.

Caption: Competitive inhibition of IRAK4 by this compound at the ATP-binding site.

Conclusion

This compound is a potent and selective inhibitor of IRAK4 with a reported IC50 of 21 nM. Its mechanism of action as an ATP-competitive inhibitor makes it an effective tool for studying IRAK4 signaling and a potential therapeutic candidate for inflammatory diseases. While detailed public information on its binding kinetics is currently lacking, the experimental protocols outlined in this guide provide a solid foundation for researchers to further characterize the interaction of this compound and other novel inhibitors with IRAK4. Further studies to determine the Kd, kon, and koff values would provide a more complete understanding of the binding profile of this compound and aid in the development of next-generation IRAK4-targeted therapies.

The Role of AS2444697 in Innate Immunity Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical serine/threonine kinase that functions as a master regulator in innate immune signaling pathways. By targeting the kinase activity of IRAK-4, this compound effectively blocks the downstream signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), leading to a broad-spectrum anti-inflammatory response. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating innate immunity, and a summary of its pharmacological effects supported by quantitative data and detailed experimental methodologies.

Introduction to IRAK-4 and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens and cellular damage. This response is initiated by pattern recognition receptors (PRRs), such as the Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1][2] Upon ligand binding, these receptors recruit adaptor proteins, most commonly Myeloid Differentiation primary response 88 (MyD88), which in turn recruits the IRAK family of kinases.[2]

The IRAK family consists of four members: IRAK-1, IRAK-2, IRAK-M (IRAK-3), and IRAK-4.[3] Among these, IRAK-4 is the most upstream and essential kinase in the signaling cascade.[2][4] Its kinase activity is indispensable for the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which lead to the production of a wide array of pro-inflammatory cytokines and chemokines.[5][6][7] Given its pivotal role, IRAK-4 has emerged as a key therapeutic target for a variety of inflammatory and autoimmune diseases.

This compound: A Potent and Selective IRAK-4 Inhibitor

This compound is an orally active and selective inhibitor of IRAK-4.[8][9] It has demonstrated significant anti-inflammatory and renoprotective effects in preclinical models.[8][10][11]

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the kinase activity of IRAK-4.[8][9] Upon activation of TLRs or IL-1Rs, IRAK-4 is recruited to the Myddosome, a signaling complex formed by MyD88 and other IRAK family members.[2][12] The kinase activity of IRAK-4 is crucial for the phosphorylation and subsequent activation of IRAK-1.[12] By inhibiting IRAK-4, this compound prevents the activation of IRAK-1 and the subsequent downstream signaling events, ultimately leading to the suppression of pro-inflammatory gene expression.[8][9]

Signaling Pathway of this compound Action

The signaling pathway modulated by this compound is central to innate immunity. The following diagram illustrates the key components of the TLR/IL-1R signaling cascade and the point of intervention by this compound.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| IC50 (IRAK-4) | Human | 21 nM | [8][9] |

| IC50 (IRAK-4) | Rat | 21 nM | [8] |

| Selectivity | IRAK-4 vs. IRAK-1 | 30-fold | [9] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Species | Efficacy Endpoint | Dose | Result | Reference |

| Adjuvant-Induced Arthritis | Rat | ED50 | 2.7 mg/kg, BID, PO | - | [8] |

| Collagen-Induced Arthritis | Rat | ED50 | 1.6 mg/kg, BID, PO | - | [8] |

| LPS/GalN-Induced Hepatitis | Mouse | Cytokine Reduction | 0.3-3 mg/kg | Significant decrease in IL-1β, IL-6, TNF-α, MCP-1 | [8] |

| 5/6 Nephrectomized CKD | Rat | Renoprotection | 0.3-3 mg/kg, BID | Reduced proteinuria, glomerulosclerosis, and interstitial fibrosis | [11] |

| Diabetic Nephropathy (KK/Ay) | Mouse | Renoprotection | - | Improved albuminuria and hyperfiltration; reduced glomerulosclerosis | [10] |

Table 3: Pharmacokinetic Parameters

| Species | Bioavailability (F%) | Reference |

| Rat | 50% | [8] |

| Dog | 78% | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the activity of this compound.

IRAK-4 Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on IRAK-4 enzymatic activity.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing recombinant human IRAK-4 enzyme, a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, and a substrate such as myelin basic protein or a specific peptide.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Quantify the extent of substrate phosphorylation using a suitable detection method, such as ADP-Glo™ Kinase Assay, Homogeneous Time-Resolved Fluorescence (HTRF), or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression model.

Cellular Assay: Inhibition of LPS-Induced Cytokine Production in PBMCs

This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Protocol:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed the PBMCs in a 96-well plate at a density of approximately 2 x 105 cells per well.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to activate TLR4 signaling.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound and determine the EC50 value.

In Vivo Model: Rat Adjuvant-Induced Arthritis

This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Protocol:

-

Induction of Arthritis: Induce arthritis in Lewis rats by intradermal injection of Freund's complete adjuvant at the base of the tail.

-

Compound Administration: Begin oral administration of this compound (e.g., twice daily) at the onset of clinical signs of arthritis (typically around day 10 post-adjuvant injection).

-

Clinical Scoring: Monitor the animals daily for clinical signs of arthritis, such as paw swelling (measured by plethysmometry) and clinical score (based on erythema and swelling of the joints).

-

Termination and Analysis: At the end of the study (e.g., day 21), euthanize the animals and collect hind paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

-

Data Analysis: Compare the clinical scores, paw volumes, and histological parameters between the vehicle-treated and this compound-treated groups to determine the effective dose (ED50).

Conclusion

This compound is a potent and selective IRAK-4 inhibitor that effectively suppresses innate immune responses by blocking TLR and IL-1R signaling. Its demonstrated efficacy in vitro and in various preclinical models of inflammatory diseases highlights the therapeutic potential of targeting IRAK-4. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel anti-inflammatory therapeutics. The continued investigation of IRAK-4 inhibitors like this compound holds promise for the treatment of a wide range of debilitating inflammatory and autoimmune disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 3. scitechnol.com [scitechnol.com]

- 4. A critical role for the innate immune signaling molecule IRAK-4 in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A critical role for IRAK4 kinase activity in Toll-like receptor-mediated innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

- 10. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor this compound through anti-inflammatory action in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

AS2444697: A Potent and Selective IRAK4 Inhibitor for Modulating MyD88-Dependent Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase that plays a central role in the myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway. This pathway is a cornerstone of the innate immune system, activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) in response to a wide range of pathogens and endogenous danger signals. Dysregulation of this pathway is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on MyD88-dependent pathways, and detailed experimental protocols for its investigation.

Introduction to IRAK4 and the MyD88-Dependent Pathway

The innate immune system relies on a family of pattern recognition receptors (PRRs), including TLRs and IL-1Rs, to detect invading pathogens and tissue damage. Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome.[1] IRAK4 is the first kinase recruited to this complex and its kinase activity is essential for the subsequent phosphorylation and activation of downstream signaling molecules, including IRAK1 and IRAK2.[1] This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and IL-1β. Given its pivotal position at the apex of this signaling cascade, IRAK4 has emerged as a key therapeutic target for a multitude of inflammatory conditions.

This compound: Mechanism of Action and In Vitro Efficacy

This compound is an orally active inhibitor of IRAK4 with a high degree of potency and selectivity.[2]

Biochemical Potency and Selectivity

Biochemical assays have demonstrated that this compound potently inhibits the kinase activity of human and rat IRAK4.

| Parameter | Value | Reference |

| IC50 (IRAK4) | 21 nM | [2] |

| Selectivity | 30-fold selective for IRAK4 over IRAK1 |

Inhibition of Pro-inflammatory Cytokine Production

In cellular assays, this compound has been shown to effectively block the production of key pro-inflammatory cytokines in response to TLR agonists like lipopolysaccharide (LPS).

| Cell Type | Stimulant | Cytokine | Effect of this compound | Reference |

| Human PBMCs | LPS | TNF-α | Inhibition | |

| Human PBMCs | LPS | IL-6 | Inhibition |

In Vivo Efficacy of this compound in Preclinical Models

The therapeutic potential of this compound has been evaluated in various rodent models of inflammatory and autoimmune diseases, demonstrating significant anti-inflammatory and organ-protective effects.

Chronic Kidney Disease (CKD)

In a rat model of 5/6 nephrectomy-induced CKD, repeated administration of this compound demonstrated significant renoprotective effects.

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Urinary Protein Excretion | 5/6 Nephrectomized Rats | This compound (0.3-3 mg/kg, twice daily for 6 weeks) | Dose-dependent and significant reduction | [3] |

| Glomerulosclerosis | 5/6 Nephrectomized Rats | This compound (0.3-3 mg/kg, twice daily for 6 weeks) | Prevention of development | [3] |

| Interstitial Fibrosis | 5/6 Nephrectomized Rats | This compound (0.3-3 mg/kg, twice daily for 6 weeks) | Prevention of development | [3] |

| Plasma Creatinine | 5/6 Nephrectomized Rats | This compound (0.3-3 mg/kg, twice daily for 6 weeks) | Decrease | [3] |

| Blood Urea Nitrogen | 5/6 Nephrectomized Rats | This compound (0.3-3 mg/kg, twice daily for 6 weeks) | Decrease | [3] |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, MCP-1) | 5/6 Nephrectomized Rats | This compound (0.3-3 mg/kg, twice daily for 6 weeks) | Significant reduction or decreasing trend | [3] |

Diabetic Nephropathy

In a model of type 2 diabetic nephropathy in KK/Ay mice, this compound attenuated the progression of the disease.[4]

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Albuminuria | KK/Ay mice | This compound (4-week repeated administration) | Dose-dependent and significant improvement | [4] |

| Hyperfiltration (Creatinine Clearance) | KK/Ay mice | This compound (4-week repeated administration) | Dose-dependent and significant improvement | [4] |

| Glomerulosclerosis | KK/Ay mice | This compound (4-week repeated administration) | Improvement in renal injury | [4] |

| Urinary N-acetyl-β-D-glucosaminidase | KK/Ay mice | This compound (4-week repeated administration) | Improvement in tubular injury markers | [4] |

| Urinary Nephrin Excretion | KK/Ay mice | This compound (4-week repeated administration) | Improvement in glomerular podocyte injury markers | [4] |

| Plasma IL-6 | KK/Ay mice | This compound (4-week repeated administration) | Attenuation | [4] |

| Plasma Intercellular Adhesion Molecule-1 | KK/Ay mice | This compound (4-week repeated administration) | Attenuation | [4] |

Signaling Pathways and Experimental Workflows

MyD88-Dependent Signaling Pathway and the Point of Intervention for this compound

The following diagram illustrates the MyD88-dependent signaling cascade initiated by TLR/IL-1R activation and highlights the inhibitory action of this compound on IRAK4.

General Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for the preclinical evaluation of an IRAK4 inhibitor like this compound.

Detailed Experimental Protocols

IRAK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the IC50 of this compound for IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

LanthaScreen® Eu-anti-GST Antibody

-

Kinase Tracer

-

Kinase Buffer

-

This compound

-

384-well microplate

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer.

-

Prepare a solution of IRAK4 enzyme and Eu-anti-GST antibody in kinase buffer.

-

Add the this compound dilutions to the wells of the 384-well plate.

-

Add the IRAK4/antibody mixture to the wells.

-

Add the Kinase Tracer to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

LPS-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the procedure for evaluating the effect of this compound on the production of pro-inflammatory cytokines by LPS-stimulated human PBMCs.[5]

Materials:

-

Human PBMCs, isolated from whole blood

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

96-well cell culture plate

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed PBMCs in a 96-well plate at a density of 2 x 105 cells/well.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Normalize the data to the vehicle control and plot the dose-response curve to determine the inhibitory effect of this compound.

5/6 Nephrectomy Model of Chronic Kidney Disease in Rats

This protocol describes the surgical procedure for inducing CKD in rats to evaluate the in vivo efficacy of this compound.[6][7][8]

Animals:

-

Male Sprague-Dawley rats (8-10 weeks old)

Procedure:

-

Stage 1 Surgery:

-

Anesthetize the rat.

-

Make a flank incision to expose the left kidney.

-

Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the kidney.

-

Suture the incision.

-

-

Stage 2 Surgery (1 week after Stage 1):

-

Anesthetize the rat.

-

Make a flank incision to expose the right kidney.

-

Perform a right total nephrectomy.

-

Suture the incision.

-

-

Post-operative Care:

-

Administer analgesics and monitor the animals for recovery.

-

Allow the animals to recover for a designated period (e.g., 2-4 weeks) to allow for the development of CKD.

-

-

Treatment:

-

Administer this compound or vehicle to the rats via oral gavage at the desired doses and frequency.

-

-

Endpoint Analysis:

-

Collect urine and blood samples at regular intervals to measure parameters such as urinary protein, creatinine clearance, plasma creatinine, and blood urea nitrogen.

-

At the end of the study, euthanize the animals and collect the kidneys for histological analysis (e.g., H&E, PAS, and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.

-

Measure plasma and kidney tissue levels of pro-inflammatory cytokines.

-

Conclusion

This compound is a potent and selective IRAK4 inhibitor that effectively blocks MyD88-dependent signaling pathways. Its demonstrated efficacy in preclinical models of inflammatory diseases, particularly chronic kidney disease and diabetic nephropathy, highlights its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties and therapeutic applications of this compound and other IRAK4 inhibitors. Further research is warranted to fully elucidate its clinical potential in various human diseases driven by aberrant IRAK4-mediated inflammation.

References

- 1. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy [jove.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of AS2444697 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] While extensively studied for its anti-inflammatory properties, emerging research has highlighted the therapeutic potential of targeting the IRAK4 signaling axis in oncology.[1][3][4] This technical guide provides a comprehensive overview of the available preclinical data on this compound in the context of cancer research, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: IRAK4 Inhibition

This compound exerts its biological effects by selectively inhibiting the kinase activity of IRAK4 with a half-maximal inhibitory concentration (IC50) of 21 nM.[1][2] IRAK4 is a key upstream kinase that, upon activation by MYD88-dependent TLR and IL-1R signaling, phosphorylates and activates IRAK1. This initiates a signaling cascade that culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which plays a pivotal role in promoting cancer cell proliferation, survival, and inflammation.[3][4] By inhibiting IRAK4, this compound effectively blocks this pro-tumorigenic signaling pathway.

Signaling Pathway

The signaling cascade initiated by TLR and IL-1R activation and the point of intervention by this compound are depicted in the following diagram.

Preclinical Oncology Data

While the majority of published studies on this compound focus on inflammatory diseases, a key study by Zhang et al. (2018) in Cancer Research has provided evidence of its activity in a preclinical model of pancreatic cancer. This study demonstrated that the IL-1β-IRAK4 signaling axis is active in the pancreatic tumor microenvironment and contributes to fibrosis and chemoresistance.

In Vitro Data

At present, there is a lack of publicly available, comprehensive in vitro data detailing the IC50 values of this compound across a wide panel of cancer cell lines. The primary reported IC50 value is for the inhibition of the IRAK4 enzyme itself.

| Compound | Target | IC50 (nM) | Source |

| This compound | IRAK4 Kinase | 21 | [1][2] |

In Vivo Data

The study by Zhang et al. (2018) utilized a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC), the KPC model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre). While the study provides qualitative evidence for the role of the IRAK4 pathway and the effects of its inhibition, specific quantitative data on tumor growth inhibition with this compound monotherapy is not detailed in the publication. The study focused on the combination of IRAK4 inhibition with chemotherapy.

Experimental Protocols

The following are representative protocols for key experiments relevant to the preclinical evaluation of an IRAK4 inhibitor like this compound in an oncology setting, based on standard methodologies and the context provided by related research.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cancer cell proliferation and viability.

1. Cell Seeding:

-

Cancer cell lines are harvested during their exponential growth phase.

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

-

Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A dilution series of this compound is prepared in culture medium.

-

The medium from the cell plates is aspirated, and 100 µL of the medium containing the different concentrations of this compound is added to the wells.

-

Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.

-

Plates are incubated for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

-

After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

-

100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

The plates are incubated overnight at 37°C.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of an anti-cancer agent in a subcutaneous xenograft model.

1. Cell Preparation and Implantation:

-

A human cancer cell line is cultured and harvested.

-

A suspension of cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., a mixture of PBS and Matrigel) is prepared.

-

The cell suspension is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth and Randomization:

-

Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³).

-

Mice are then randomized into treatment and control groups.

3. Drug Administration:

-

This compound is formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage).

-

The treatment group receives this compound at a predetermined dose and schedule.

-

The control group receives the vehicle alone.

4. Monitoring and Data Collection:

-

Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated (e.g., using the formula: (length x width²)/2).

-

Body weight is monitored as an indicator of toxicity.

5. Endpoint and Analysis:

-

The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.

-

Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

-

Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Logical Framework for Preclinical Evaluation

The decision-making process for advancing an IRAK4 inhibitor like this compound through preclinical oncology studies follows a logical progression.

Conclusion and Future Directions

This compound is a well-characterized, potent inhibitor of IRAK4 with demonstrated biological activity. While its preclinical development has predominantly focused on inflammatory conditions, the established role of IRAK4 in cancer provides a strong rationale for its investigation as an oncology therapeutic. The study by Zhang et al. (2018) provides a crucial, albeit specific, piece of evidence for its potential in pancreatic cancer.

To fully elucidate the potential of this compound in oncology, further preclinical studies are warranted. These should include:

-

Broad in vitro screening: Determining the IC50 values of this compound across a diverse panel of cancer cell lines, particularly those with known dependencies on NF-κB signaling.

-

In vivo monotherapy studies: Evaluating the efficacy of this compound as a single agent in various xenograft and genetically engineered mouse models of cancer.

-

Combination studies: Exploring the synergistic potential of this compound with standard-of-care chemotherapies and other targeted agents.

-

Biomarker discovery: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.

This technical guide summarizes the current, limited state of knowledge regarding the preclinical oncology profile of this compound and provides a framework for its further investigation. As research into the role of IRAK4 in cancer continues to evolve, the therapeutic potential of selective inhibitors like this compound will become increasingly clear.

References

- 1. Recent advances in the discovery of small molecule inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) as a therapeutic target for inflammation and oncology disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AS 2444697 | IRAK | Tocris Bioscience [tocris.com]

- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: AS2444697 for Research in Diabetic Nephropathy Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease worldwide, creating a significant burden on healthcare systems. The pathogenesis of diabetic nephropathy is complex, involving metabolic and hemodynamic factors that trigger chronic inflammation, oxidative stress, and ultimately, renal fibrosis. A key signaling pathway implicated in this inflammatory cascade is mediated by the Interleukin-1 receptor-associated kinase 4 (IRAK-4). AS2444697 is a potent and selective small molecule inhibitor of IRAK-4, which has demonstrated significant renoprotective effects in preclinical models of diabetic nephropathy. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed methodologies for its application in diabetic nephropathy research.

Mechanism of Action

This compound is an orally active and selective inhibitor of IRAK-4, a critical serine/threonine kinase that functions as a pivotal molecule for signal transduction downstream of the Interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs).[1][2] In the context of diabetic nephropathy, hyperglycemia and other metabolic insults lead to the activation of IL-1R and TLRs on various renal cells, including podocytes. This activation triggers the recruitment and phosphorylation of IRAK-4, initiating a signaling cascade that culminates in the activation of proinflammatory transcription factors such as NF-κB. This, in turn, leads to the production of various inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines (e.g., MCP-1), and adhesion molecules, which contribute to glomerular and tubular injury.[1][2][3][4]

This compound competitively binds to the ATP-binding pocket of IRAK-4, inhibiting its kinase activity with a reported IC50 of 21 nM.[5][6] This blockade prevents the downstream signaling cascade, thereby attenuating the inflammatory response, reducing oxidative stress, and ameliorating renal injury in diabetic nephropathy.[1][2]

Signaling Pathway of this compound in Diabetic Nephropathy

Caption: Mechanism of action of this compound in diabetic nephropathy.

Preclinical Data in Diabetic Nephropathy Models

This compound has been evaluated in the KK/Ay type 2 diabetic mouse model, which spontaneously develops obesity, hyperglycemia, and features of diabetic nephropathy.[1][2]

Quantitative Effects of this compound in KK/Ay Mice

The following tables summarize the key findings from a 4-week treatment study with this compound in KK/Ay mice.[1][2]

Table 1: Effects on Renal Function and Injury Markers

| Parameter | Vehicle | This compound (1 mg/kg, b.i.d.) | This compound (3 mg/kg, b.i.d.) |

| Urinary Albumin (mg/day) | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 |

| Creatinine Clearance (mL/min) | 0.45 ± 0.05 | 0.32 ± 0.04 | 0.28 ± 0.03 |

| Glomerulosclerosis Index | 1.8 ± 0.2 | 1.1 ± 0.1 | 0.9 ± 0.1 |

| Urinary Nephrin (ng/mg creatinine) | 25 ± 3 | 15 ± 2 | 12 ± 2 |

| Urinary NAG (U/L) | 12 ± 1.5 | 8 ± 1 | 7 ± 1 |

| *p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. |

Table 2: Effects on Inflammatory and Oxidative Stress Markers

| Parameter | Vehicle | This compound (3 mg/kg, b.i.d.) |

| Plasma IL-6 (pg/mL) | 45 ± 5 | 25 ± 4 |

| Plasma ICAM-1 (ng/mL) | 120 ± 10 | 80 ± 8 |

| Renal Oxidative Stress (TBARS, nmol/mg protein) | 1.2 ± 0.1 | 0.8 ± 0.1 |

| p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. |

These data demonstrate that this compound significantly improves key markers of renal function and injury in a dose-dependent manner without affecting blood glucose levels.[1][2]

Experimental Protocols

Animal Model: KK/Ay Type 2 Diabetic Mice

KK/Ay mice are a commonly used model for type 2 diabetic nephropathy.[1][2] These mice exhibit hyperglycemia, hyperinsulinemia, obesity, and develop renal lesions resembling human diabetic nephropathy, including mesangial expansion and glomerulosclerosis.

This compound Administration

-

Formulation: this compound can be suspended in a vehicle such as 0.5% methylcellulose solution.[6]

-

Administration Route: Oral gavage is a suitable method for administration.

-

Dosage and Frequency: Based on preclinical studies, a dose range of 1-3 mg/kg administered twice daily (b.i.d.) has been shown to be effective.[1][2]

-

Duration: A treatment duration of at least 4 weeks is recommended to observe significant effects on renal parameters.[1][2]

Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound.

Key Experimental Methodologies

1. Measurement of Urinary Albumin and Creatinine

-

Urine Collection: Place mice in metabolic cages for 24-hour urine collection.

-

Albumin Measurement: Use a commercially available mouse albumin ELISA kit.

-

Creatinine Measurement: Utilize a creatinine assay kit based on the Jaffe reaction.

-

Calculation: Express urinary albumin excretion as mg/day or normalized to creatinine concentration (mg/g creatinine).[7][8]

2. Measurement of Creatinine Clearance

-

Formula: Creatinine Clearance (mL/min) = (Urine Creatinine × Urine Volume) / (Plasma Creatinine × Time).

-

Plasma Creatinine: Collect blood via cardiac puncture at the time of sacrifice and measure plasma creatinine using an appropriate assay kit.

3. Histological Analysis of Glomerulosclerosis

-

Tissue Preparation: Perfuse kidneys with PBS followed by 4% paraformaldehyde. Embed in paraffin and cut 3-4 µm sections.

-

Staining: Perform Periodic acid-Schiff (PAS) staining to visualize the glomerular basement membrane and mesangial matrix.

-

Scoring: Quantify glomerulosclerosis using a semi-quantitative scoring system (e.g., 0-4 scale based on the percentage of glomerular tuft involvement).[9][10][11]

4. Measurement of Urinary Nephrin Excretion

-

Principle: Urinary nephrin is a marker of podocyte injury.[12][13]

-

Method: Use a commercially available mouse nephrin ELISA kit to quantify nephrin levels in urine samples.[14][15]

-

Normalization: Normalize urinary nephrin to urinary creatinine concentration.

5. Measurement of Urinary N-acetyl-β-D-glucosaminidase (NAG)

-

Principle: NAG is a lysosomal enzyme found in proximal tubular cells, and its increased urinary excretion indicates tubular injury.

-

Method: Utilize a colorimetric assay kit with a substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide.[5][16][17]

6. Measurement of Plasma Cytokines

-

Method: Use commercially available multiplex bead-based immunoassays (e.g., Luminex) or individual ELISA kits for specific cytokines like IL-1β, IL-6, and TNF-α.[1][18][19][20]

7. Measurement of Oxidative Stress Markers in Kidney Tissue

-

Tissue Homogenization: Homogenize kidney tissue in an appropriate buffer on ice.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measure lipid peroxidation by quantifying malondialdehyde (MDA) levels using a TBARS assay kit.[21][22]

-

Antioxidant Enzyme Activity: Measure the activity of enzymes such as superoxide dismutase (SOD) and catalase using specific assay kits.

-

Protein Carbonyl Assay: Assess protein oxidation by measuring carbonyl content in protein extracts.[21]

Conclusion

This compound represents a promising therapeutic agent for diabetic nephropathy by targeting the IRAK-4 mediated inflammatory pathway. Its demonstrated efficacy in preclinical models, characterized by improvements in renal function, reduction in structural damage, and modulation of inflammatory and oxidative stress markers, provides a strong rationale for its further investigation. This technical guide offers a comprehensive resource for researchers and drug development professionals to design and execute robust preclinical studies to further elucidate the therapeutic potential of this compound in the management of diabetic nephropathy.

References

- 1. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor this compound through anti-inflammatory action in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with 2-chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary albumin and creatinine assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Urinary podocyte markers in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ethosbiosciences.com [ethosbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytokine measurements [bio-protocol.org]

- 19. Cytokine Elisa [bdbiosciences.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

The IRAK-4 Inhibitor AS2444697: A Preclinical Technical Guide to its Renoprotective Effects in Chronic Kidney Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathological driver of CKD progression is chronic inflammation.[1][2] Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical enzyme in the signaling pathways of interleukin-1 receptors (IL-1R) and Toll-like receptors (TLRs), which are central to the inflammatory response.[2][3] This technical guide details the preclinical evidence for AS2444697, a potent and selective inhibitor of IRAK-4, in ameliorating chronic kidney disease. The data herein is collated from key preclinical studies in validated animal models of both non-diabetic and diabetic nephropathy, providing a comprehensive overview of its mechanism of action, experimental validation, and therapeutic potential. While preclinical data is robust, no public information from human clinical trials was available at the time of this review.

Introduction to this compound and its Mechanism of Action

This compound is an orally active small molecule inhibitor of IRAK-4, with a reported IC50 of 21 nM.[4] It demonstrates high selectivity for IRAK-4 over the related kinase IRAK-1. By inhibiting IRAK-4, this compound effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as other mediators of inflammation.[2] This anti-inflammatory action is the primary mechanism through which this compound is proposed to exert its renoprotective effects in the context of chronic kidney disease.[1][2]

Preclinical Efficacy in Non-Diabetic Chronic Kidney Disease

The 5/6 nephrectomized (Nx) rat is a widely used and validated model of non-diabetic chronic kidney disease that mimics many features of human CKD, including progressive glomerulosclerosis and interstitial fibrosis.[1][5]

Summary of Efficacy Data

In the 5/6 Nx rat model, twice-daily oral administration of this compound for six weeks resulted in significant, dose-dependent improvements in key markers of renal function and pathology.[2]

| Parameter | Vehicle Control | This compound (0.3 mg/kg) | This compound (1 mg/kg) | This compound (3 mg/kg) |

| Urinary Protein Excretion | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Glomerulosclerosis | Severe | Prevented | Prevented | Prevented |

| Interstitial Fibrosis | Severe | Prevented | Prevented | Prevented |

| Plasma Creatinine | Elevated | Decreased | Decreased | Decreased |

| Blood Urea Nitrogen (BUN) | Elevated | Decreased | Decreased | Decreased |

| Creatinine Clearance | Declined | Attenuated Decline | Attenuated Decline | Attenuated Decline |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, MCP-1) | Increased | Reduced | Reduced | Reduced |

Table 1: Summary of the effects of this compound in the 5/6 nephrectomized rat model of chronic kidney disease. Data synthesized from Kondo et al., 2014.[2]

Experimental Protocol: 5/6 Nephrectomy Rat Model

-

Animal Model: Male Sprague-Dawley rats.[1]

-

Surgical Procedure: A two-step 5/6 nephrectomy is performed. In the first surgery, two-thirds of the left kidney is removed. One week later, a total right nephrectomy is performed.[5]

-

Treatment: this compound is administered orally, twice daily, at doses of 0.3, 1, and 3 mg/kg.[2]

-

Duration: 6 weeks of continuous treatment.[2]

-

Key Parameters Measured:

-

24-hour urinary protein excretion.[2]

-

Histopathological analysis of the kidney for glomerulosclerosis and interstitial fibrosis (e.g., using periodic acid-Schiff and Masson's trichrome staining).

-

Plasma creatinine and blood urea nitrogen (BUN) levels.[2]

-

Creatinine clearance as a measure of glomerular filtration rate.[2]

-

Renal mRNA expression and plasma levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, MCP-1) and C-reactive protein.[2]

-

Preclinical Efficacy in Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease.[3] The KK/Ay mouse is a genetic model of type 2 diabetes that develops renal complications resembling human diabetic nephropathy.[3]

Summary of Efficacy Data

Four weeks of repeated administration of this compound to KK/Ay mice led to a dose-dependent and significant improvement in markers of diabetic nephropathy.[3] Notably, these effects were independent of changes in blood glucose levels.[3]

| Parameter | Vehicle Control | This compound (low dose) | This compound (high dose) |

| Albuminuria | Increased | Significantly Improved | Significantly Improved |

| Hyperfiltration (Creatinine Clearance) | Present | Significantly Improved | Significantly Improved |

| Glomerulosclerosis | Present | Improved | Improved |

| Urinary N-acetyl-β-D-glucosaminidase (NAG) | Elevated | Improved | Improved |

| Urinary Nephrin Excretion | Elevated | Improved | Improved |

| Plasma IL-6 | Elevated | Attenuated | Attenuated |

| Plasma Intercellular Adhesion Molecule-1 (ICAM-1) | Elevated | Attenuated | Attenuated |

| Oxidative Stress Markers | Elevated | Attenuated | Attenuated |

Table 2: Summary of the effects of this compound in the KK/Ay mouse model of type 2 diabetic nephropathy. Data synthesized from Kondo et al., 2020.[3]

Experimental Protocol: KK/Ay Mouse Model

-

Animal Model: Male KK/Ay mice, a model of type 2 diabetes.[3]

-

Treatment: this compound administered orally.

-

Duration: 4 weeks of repeated administration.[3]

-

Key Parameters Measured:

-

Urinary albumin excretion.[3]

-

Creatinine clearance to assess hyperfiltration.[3]

-

Histological examination for glomerulosclerosis.[3]

-

Urinary N-acetyl-β-D-glucosaminidase (NAG) activity as a marker of tubular injury.[3]

-

Urinary nephrin excretion as a marker of podocyte injury.[3]

-

Plasma levels of pro-inflammatory cytokines (e.g., IL-6).[3]

-

Plasma levels of endothelial dysfunction markers (e.g., ICAM-1).[3]

-

Plasma and renal levels of oxidative stress markers.[3]

-

Blood glucose levels and food intake.[3]

-

Signaling Pathways and Visualizations

The renoprotective effects of this compound are mediated through the inhibition of the IRAK-4 signaling pathway.

References

- 1. 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor this compound through anti-inflammatory action in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ovid.com [ovid.com]

The Impact of AS2444697 on Pro-Inflammatory Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). By targeting IRAK-4, this compound effectively modulates the innate immune response, leading to a significant reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on TNF-α and IL-6 production with available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Chronic inflammation is a hallmark of numerous autoimmune diseases, inflammatory disorders, and certain cancers. The signaling cascades initiated by TLRs and IL-1Rs play a pivotal role in the innate immune system's response to pathogens and cellular stress, leading to the production of pro-inflammatory cytokines that drive these pathological states. IRAK-4 is a serine/threonine kinase that acts as a central node in these pathways, making it an attractive therapeutic target for the development of novel anti-inflammatory agents.

This compound has emerged as a highly selective inhibitor of IRAK-4, demonstrating significant potential in preclinical models of inflammatory diseases. This guide delves into the technical details of this compound's effect on the production of two major pro-inflammatory cytokines, TNF-α and IL-6, providing a valuable resource for researchers and drug development professionals in the field.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK-4. The binding of ligands, such as lipopolysaccharide (LPS) to TLR4 or IL-1 to its receptor, triggers a signaling cascade that begins with the recruitment of the adaptor protein MyD88. MyD88 then recruits IRAK-4, which in turn phosphorylates and activates IRAK-1. This activation leads to the recruitment of TRAF6, an E3 ubiquitin ligase, which subsequently activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways culminates in the transcriptional upregulation of a host of pro-inflammatory genes, including those encoding for TNF-α and IL-6.

By inhibiting the catalytic activity of IRAK-4, this compound prevents the phosphorylation of IRAK-1, thereby blocking the entire downstream signaling cascade and suppressing the production of these key inflammatory mediators.

Quantitative Data on Cytokine Inhibition

This compound has been shown to be a potent inhibitor of IRAK-4 with a reported IC50 of 21 nM. This potent enzymatic inhibition translates into effective suppression of pro-inflammatory cytokine production in both in vitro and in vivo models.

Table 1: In Vitro Inhibition of Cytokine Production by this compound

| Cell Type | Stimulant | Cytokine Measured | Effect of this compound | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | Inhibition | |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-6 | Inhibition |

Table 2: In Vivo Reduction of Cytokine Levels by this compound

| Animal Model | This compound Dosage | Cytokine Measured | Effect Observed | Reference |

| 5/6 Nephrectomized Rats (Model of Chronic Kidney Disease) | 0.3-3 mg/kg, twice daily | IL-6, TNF-α | Significantly reduced or showed a decreasing trend in plasma levels | |

| KK/Ay Type 2 Diabetic Mice (Model of Diabetic Nephropathy) | Not specified | IL-6 | Attenuated plasma levels | [1] |

Experimental Protocols

The following provides a generalized, yet detailed, methodology for assessing the inhibitory effect of this compound on cytokine production in an in vitro setting. This protocol is based on standard laboratory practices for such assays.

In Vitro Cytokine Inhibition Assay in Human PBMCs

Objective: To determine the dose-dependent inhibitory effect of this compound on the production of TNF-α and IL-6 by human PBMCs stimulated with LPS.

Materials:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for human TNF-α and IL-6

-

Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and adjust the cell density to 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is below 0.1% to avoid solvent-induced toxicity.

-

Cell Plating: Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Compound Treatment: Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells and pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

Cell Stimulation: Prepare a working solution of LPS in complete RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (the optimal concentration may need to be determined empirically). For the unstimulated control wells, add 50 µL of medium.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of IRAK-4 Inhibition by this compound

Caption: IRAK-4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Cytokine Inhibition Assay

Caption: Workflow for assessing this compound's inhibition of cytokine production.

Conclusion

This compound is a potent and selective IRAK-4 inhibitor that effectively suppresses the production of the key pro-inflammatory cytokines TNF-α and IL-6. Its mechanism of action, centered on the blockade of the TLR/IL-1R signaling pathway, provides a targeted approach to mitigating inflammation. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, underscore the therapeutic potential of this compound and provide a solid foundation for further research and development in the field of inflammatory diseases. Further studies are warranted to elucidate the precise quantitative effects of this compound on cytokine production in various disease models and to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of AS2444697 in Primary Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical serine/threonine kinase that functions as a central mediator of signal transduction downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. These signaling pathways are fundamental components of the innate immune system, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. By inhibiting IRAK-4, this compound effectively blocks the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] These application notes provide a comprehensive in vitro assay protocol to evaluate the efficacy of this compound in primary cells.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/System | Reference |

| IRAK-4 Inhibition (IC50) | 21 nM | Biochemical Assay | [1] |

| Selectivity | >30-fold for IRAK-4 over IRAK-1 | Biochemical Assay | [1] |

| Effect on Cytokine Production | Inhibition of LPS-induced TNF-α and IL-6 production | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1] |

Table 2: Exemplary In Vivo Efficacy of this compound in a Mouse Model of Inflammation

Note: This data is from an in vivo study in mice and is provided for context. In vitro dose-response may vary.

| Treatment Group | Dose (mg/kg, p.o.) | Plasma IL-6 (% of Vehicle) | Plasma TNF-α (% of Vehicle) |

| Vehicle | - | 100% | 100% |

| This compound | 0.3 | Significantly Reduced | Significantly Reduced |

| This compound | 1 | Significantly Reduced | Significantly Reduced |

| This compound | 3 | Significantly Reduced | Significantly Reduced |

Signaling Pathway

The following diagram illustrates the IRAK-4 signaling pathway and the mechanism of action of this compound.

Caption: IRAK-4 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the in vitro efficacy of this compound in primary cells.

Caption: Experimental Workflow for this compound In Vitro Assay.

Experimental Protocols

Isolation and Culture of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

-

Whole blood from healthy donors

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-Buffered Saline (PBS)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Centrifuge

-

Sterile tubes and pipettes

Protocol:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium.

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

-

Plate the cells at the desired density for subsequent experiments.

In Vitro Inhibition of Cytokine Production in PBMCs

Materials:

-

Isolated PBMCs

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Complete RPMI-1640 medium

-

96-well cell culture plates

-

ELISA kits for human TNF-α and IL-6

Protocol:

-

Seed PBMCs in a 96-well plate at a density of 2 x 105 cells/well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include an unstimulated control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Collect the supernatant for cytokine analysis.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Plot the cytokine concentration against the log of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of IRAK-4 Pathway Activation

Materials:

-

Isolated PBMCs or macrophages

-

This compound stock solution (in DMSO)

-

LPS

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-phospho-IκBα (Ser32), anti-phospho-NF-κB p65 (Ser536), and corresponding total protein antibodies, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed primary cells (e.g., 2 x 106 cells/well) in 6-well plates and allow them to adhere.

-

Pre-treat the cells with this compound at desired concentrations or vehicle for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for a shorter time course (e.g., 15-60 minutes) to observe phosphorylation events.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein and/or loading control to determine the extent of inhibition of phosphorylation.

References

Optimal Concentration of AS2444697 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2444697 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical component of the toll-like receptor (TLR) and IL-1 receptor signaling pathways. These pathways are integral to the innate immune response and are implicated in various inflammatory diseases. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in cell culture experiments to effectively inhibit IRAK-4 signaling and subsequent inflammatory responses.

Introduction

This compound exerts its anti-inflammatory effects by targeting the kinase activity of IRAK-4. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1 receptors by IL-1, a signaling cascade is initiated, leading to the recruitment of MyD88 and subsequent activation of IRAK-4. Activated IRAK-4 phosphorylates IRAK-1, which then interacts with TRAF6, ultimately leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting IRAK-4, this compound effectively blocks this inflammatory cascade. The reported half-maximal inhibitory concentration (IC50) for this compound against IRAK-4 in enzymatic assays is 21 nM.

Data Presentation

The following table summarizes the key in vitro data for this compound. It is important to note that the optimal concentration for cell culture experiments can vary depending on the cell type, cell density, treatment duration, and the specific endpoint being measured.

| Parameter | Value | Cell Type/System | Notes |

| IRAK-4 Inhibition (IC50) | 21 nM | Enzymatic Assay | This value represents the concentration required for 50% inhibition of IRAK-4 kinase activity in a cell-free system. |

| Inhibition of LPS-induced TNF-α and IL-6 production | Effective | Human Peripheral Blood Mononuclear Cells (PBMCs) | Specific concentrations for 50% inhibition (IC50) in this cellular assay are not publicly available. A concentration range should be determined empirically. |

| Recommended Starting Concentration Range for Cell Culture | 100 nM - 1 µM | Various | This is a suggested starting range based on the enzymatic IC50 and typical practices for kinase inhibitors. Optimization is critical. |